molecular formula C18H16FN3O4 B2998758 2-(4-fluorophenoxy)-N-(4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl)propanamide CAS No. 872867-03-3

2-(4-fluorophenoxy)-N-(4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl)propanamide

Cat. No. B2998758
CAS RN: 872867-03-3
M. Wt: 357.341
InChI Key: ZSPRBEXDLPUTPV-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxadiazole family, which has been extensively studied for its pharmacological properties. The purpose of

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-(4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl)propanamide is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of certain enzymes and receptors in the central nervous system. For example, this compound has been shown to inhibit acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain, resulting in improved cognitive function. Additionally, this compound has been shown to modulate the activity of certain ion channels, which may contribute to its anticonvulsant and neuroprotective properties.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. Additionally, this compound has been shown to modulate the activity of certain ion channels, which may contribute to its anticonvulsant and neuroprotective properties.

Advantages and Limitations for Lab Experiments

2-(4-fluorophenoxy)-N-(4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl)propanamide has several advantages and limitations for lab experiments. One advantage is that this compound has been extensively studied for its pharmacological properties, which makes it a potential candidate for the development of new drugs. Additionally, this compound has been shown to possess potent inhibitory activity against certain enzymes and receptors, which makes it a valuable tool for studying the mechanisms of action of these targets. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret its effects in certain experimental settings.

Future Directions

There are several future directions for the study of 2-(4-fluorophenoxy)-N-(4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl)propanamide. One direction is to further elucidate its mechanism of action and pharmacological properties, which may lead to the development of new drugs for the treatment of neurological disorders. Additionally, this compound may be used as a tool for studying the mechanisms of action of certain enzymes and receptors in the central nervous system. Another direction is to explore the potential applications of this compound in other fields such as agriculture and materials science. Overall, the study of this compound has the potential to yield valuable insights into the structure-activity relationships of oxadiazole derivatives and their potential applications in various fields.

Synthesis Methods

The synthesis of 2-(4-fluorophenoxy)-N-(4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl)propanamide involves the reaction of 4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-amine with 4-fluorophenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then treated with propanoyl chloride to yield the final product.

Scientific Research Applications

2-(4-fluorophenoxy)-N-(4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl)propanamide has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. This compound has been shown to exhibit potent inhibitory activity against certain enzymes such as acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. Additionally, this compound has been shown to possess anticonvulsant and neuroprotective properties, which make it a potential candidate for the treatment of epilepsy and other neurological disorders.

properties

IUPAC Name

2-(4-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O4/c1-11(25-15-9-5-13(19)6-10-15)18(23)20-17-16(21-26-22-17)12-3-7-14(24-2)8-4-12/h3-11H,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPRBEXDLPUTPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NON=C1C2=CC=C(C=C2)OC)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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